CD 200
Description
Historical Context and Discovery as a Biomolecular Entity
The molecule now known as CD200 was initially described as MRC OX-2 many years ago and was recognized as a naturally occurring immunomodulatory agent capable of regulating inflammation and transplant rejection. mdpi.comnih.gov Its identification as a cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily (IgSF) provided the initial structural basis for understanding its function. mdpi.comfrontiersin.orgcuni.cznih.gov The gene encoding human CD200 is located on chromosome 3, specifically at 3q12-13. mdpi.come-century.us
Significance of CD200 in Chemical Biology and Immunomodulation Research
The significance of CD200 in chemical biology and immunomodulation research stems from its potent ability to suppress immune responses. pnas.org The CD200-CD200R pathway is an endogenous inhibitory signaling system. e-century.us This interaction has been shown to attenuate a variety of immune responses, including the prolongation of transplanted allograft survival and, in some instances, decreased resistance to tumor growth. mdpi.comnih.gov Research highlights its contribution to immunoregulation in the context of infection, autoimmune diseases, and allergy. mdpi.comnih.govresearchgate.net CD200 is considered an immune checkpoint molecule. frontiersin.org
Studies have demonstrated the importance of CD200 in controlling autoimmunity and inflammation. nih.gov For example, CD200 deficiency in mice leads to increased macrophage number and activation and a predisposition to autoimmune disorders. rndsystems.com Conversely, administering a CD200-Fusion protein has been shown to reduce neointima formation in a study on atherosclerosis, a disease where inflammatory processes play a key role. ox.ac.uk
In the field of cancer research, CD200 expression has been identified as an important marker, particularly in the context of progressive malignancy. mdpi.comnih.gov High levels of CD200 have been associated with poor prognosis in certain cancers, suggesting a role in helping tumors evade immune responses by inhibiting myeloid cells through CD200R. mdpi.comnih.gov Blocking the CD200/CD200R interaction is being explored as a potential therapeutic strategy to enhance anti-tumor immune activity. frontiersin.orgnih.gov
Overview of CD200 as a Glycoprotein Ligand and Its Receptor System
CD200 functions as a glycoprotein ligand that interacts with its primary receptor, CD200R. Both CD200 and CD200R are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily, each containing two immunoglobulin-like domains (V and C). frontiersin.orgcuni.cznih.gov They interact through their shared NH2-terminal Ig-like domains. frontiersin.orgnih.gov
CD200 is widely expressed on a variety of cell types, including lymphocytes, endothelial cells, and neuronal cells, as well as many cancer cells. mdpi.comfrontiersin.orgcuni.cznih.gove-century.us In contrast, CD200R expression is more restricted, primarily found on myeloid cells such as macrophages, mast cells, and dendritic cells, as well as on activated T-cell subsets. cuni.cznih.gove-century.usrndsystems.comresearchgate.net
The binding of CD200 to CD200R initiates an intracellular inhibitory signaling pathway. cuni.cznih.gov Upon CD200 binding, a specific tyrosine residue within the NPxY motif in the cytoplasmic tail of CD200R becomes phosphorylated. mdpi.comfrontiersin.org This phosphorylation leads to the recruitment and subsequent phosphorylation of adaptor proteins like downstream of tyrosine kinase 1 (Dok1) and Dok2. mdpi.comfrontiersin.orgfrontiersin.org This signaling cascade contributes to the inhibition of effector cell function. cuni.cz The CD200/CD200R interaction is distinct from many other inhibitory receptors that utilize ITIM motifs and recruit phosphatases. nih.gov
While CD200R1 is the primary inhibitory receptor for CD200, the CD200 receptor family is more complex, particularly in mice, with the identification of closely related genes (e.g., mCD200RLa-d) researchgate.net. Some of these related receptors may associate with activating adaptor proteins like DAP12, suggesting the existence of paired receptors with potential activatory and inhibitory functions that play important roles in immune regulation and balance. rndsystems.comresearchgate.net However, some studies suggest that CD200 only binds effectively to CD200R1 and not other CD200R isoforms. e-century.us
The interaction between CD200 and CD200R modulates the cytokine environment, often promoting a shift from a Th1 to a Th2 pattern and facilitating the synthesis of anti-inflammatory cytokines like IL-10 and TGF-β. cuni.cznih.gov It also inhibits the release of pro-inflammatory cytokines such as TNF-α, IL-2, and IFN-γ. frontiersin.orgpnas.org This axis is crucial for maintaining self-tolerance and regulating inflammation. cuni.cznih.gov
Table 1: Key Characteristics of CD200 and CD200R
| Feature | CD200 | CD200R |
| Nature | Transmembrane Glycoprotein Ligand | Transmembrane Glycoprotein Receptor |
| Superfamily | Immunoglobulin Superfamily (IgSF) | Immunoglobulin Superfamily (IgSF) |
| Extracellular Domains | Two Ig-like domains (V and C) | Two Ig-like domains (V and C) |
| Intracellular Tail | Short, generally lacks signaling motifs | Longer, contains signaling motifs (NPxY) |
| Primary Expression | Widely distributed (lymphocytes, neurons, endothelial cells, cancer cells) | Primarily myeloid cells (macrophages, mast cells, dendritic cells), activated T cells |
| Primary Function | Binds CD200R to initiate inhibitory signaling | Receives signal from CD200, activates intracellular pathway |
| Signaling Pathway | Not applicable (ligand) | Involves phosphorylation of Dok1/Dok2 |
Table 2: Selected Research Findings Related to CD200 and Immunomodulation
| Research Area | Key Finding | Source |
| Autoimmunity | CD200 deficiency in mice leads to increased macrophage activation and predisposition to autoimmune disorders. | rndsystems.com |
| Atherosclerosis | Administration of CD200-Fusion protein reduces neointima formation. | ox.ac.uk |
| Cancer (General) | High CD200 expression associated with poor prognosis and immune evasion. | mdpi.comnih.gov |
| Cancer (CLL) | Blocking CD200 on CLL cells can restore a Th1 cytokine profile. | pnas.org |
| Inflammation | CD200-CD200R interaction helps regulate inflammation. | cuni.cznih.gov |
| Cytokine Modulation | CD200R activation promotes Th2 cytokine profile (IL-10, TGF-β) and inhibits Th1 (IL-2, IFN-γ, TNF-α). | frontiersin.orgcuni.cznih.govpnas.org |
Properties
CAS No. |
138463-95-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Synonyms |
CD 200 |
Origin of Product |
United States |
Molecular Architecture and Structural Elucidation of Cd200
Primary Sequence Analysis and Amino Acid Composition of CD200
Primary sequence analysis of human CD200 reveals a protein composed of 278 amino acids. amsbio.com This sequence includes a signal peptide typically located at the N-terminus, which is cleaved during protein maturation and translocation to the cell surface. The mature protein comprises an extracellular domain, a single transmembrane helix, and a cytoplasmic tail. nih.govgenecards.orgamsbio.combiovector.net
Specifically, the human CD200 protein consists of a 30 amino acid signal sequence, followed by a 202 amino acid extracellular domain, a 27 amino acid transmembrane segment, and a short, 19 amino acid cytoplasmic domain. Early studies on rat OX-2 (CD200) purified from different tissues indicated a protein containing 248 amino acids, with approximately 202 residues located extracellularly, a single transmembrane region, and a 19-residue cytoplasmic tail.
CD200 is highly conserved across species, with mouse and rat CD200 showing 76% amino acid sequence homology. The theoretical molecular weight calculated from the amino acid sequence is approximately 31-31.3 kDa. However, the observed molecular weight of CD200 in biochemical analyses is typically higher, ranging from 45 to 48 kDa. nih.govnih.gov This discrepancy is primarily attributed to post-translational modifications, particularly glycosylation. nih.gov
A splice variant of CD200, termed CD200tr, has been identified, which results from the exclusion of exon 2. nih.gov This variant is predicted to lack approximately 30 amino acids from the N-terminal region of the full-length protein. nih.gov
Here is a summary of the primary sequence features of human CD200:
| Feature | Number of Amino Acids | Location in Protein |
| Signal Sequence | ~30 | N-terminus |
| Extracellular Domain | ~202 | Extracellular |
| Transmembrane Domain | ~27 | Membrane-spanning |
| Cytoplasmic Domain | ~19 | C-terminus, Intracellular |
| Total (Mature Protein) | ~248 | - |
| Total (Including Signal) | 278 | - |
Secondary and Tertiary Structural Motifs of the CD200 Extracellular Domain
As a member of the IgSF, the extracellular domain of CD200 is characterized by the presence of immunoglobulin-like domains. nih.govgenecards.orgnih.govamsbio.combiovector.netwikipathways.orgmedrxiv.org Structural studies, including X-ray crystallography of the CD200/CD200R complex, have revealed that the extracellular region of CD200 contains two such domains. nih.gov These are an NH2-terminal V-like domain followed by a smaller C2-like domain.
IgSF domains are structurally defined by a characteristic beta-sandwich fold, formed by two antiparallel beta-sheets. These sheets are typically stabilized by an intramolecular disulfide bond. amsbio.com In CD200, a disulfide bond is present between beta strands B and F in both the V-like and C2-like IgSF domains. Additionally, an exposed disulfide bond is found between beta strands F and G in the V-like domain.
The tertiary structure of the CD200 extracellular domain exhibits a topology similar to that of CD200R, including a short alpha helix within the EF loop of the V-like domain. The C2-like domain of CD200 has been noted for its extremely high B factors in structural analyses, suggesting a degree of flexibility in this region.
The interaction between CD200 and its receptor, CD200R, is mediated through their respective N-terminal IgSF domains. nih.govwikipathways.orgmedrxiv.org Specific regions within these domains are crucial for the binding interface, with the GFCC' faces of the IgSF domains playing a particularly important role in the CD200:CD200R interaction. nih.gov Research has identified specific sequence motifs within the first Ig module of CD200, such as the sequence 63-TWQKKKAVSPEN-74, which show homology to ligands of fibroblast growth factor receptors (FGFRs) and are part of the CD200-CD200R binding interface.
Immunoglobulin Superfamily (IgSF) Domains Characterization
CD200 is a well-established member of the immunoglobulin superfamily. nih.govgenecards.orgamsbio.combiovector.netwikipathways.orgmedrxiv.orgwikipedia.org Its extracellular region is composed of two IgSF domains: an N-terminal V-like domain and a more membrane-proximal C2-like domain. These domains conform to the typical IgSF structure, featuring characteristic beta-sheet arrangements and stabilizing disulfide bonds. amsbio.com The interaction with the CD200 receptor is critically dependent on the structural integrity and specific amino acid residues within these extracellular IgSF domains. nih.govnih.govwikipathways.orgmedrxiv.org
Cytoplasmic Domain Features and Lack of Intrinsic Signaling Motifs
The cytoplasmic domain of CD200 is a relatively short sequence located at the C-terminus of the protein. nih.govgenecards.orgamsbio.combiovector.netwikipathways.orgmedrxiv.org In humans, this intracellular tail is composed of 19 amino acids. genecards.orgamsbio.com A key characteristic of the CD200 cytoplasmic domain is the notable absence of canonical intracellular signaling motifs. nih.govamsbio.comwikipedia.org This lack of obvious signaling or docking sites for adaptor molecules led to the initial understanding that CD200 itself does not directly transmit intracellular signals upon engaging with its receptor. wikipedia.org
However, more recent research has uncovered a "non-canonical" signaling pathway involving the CD200 cytoplasmic domain. biovector.netwikipedia.org This pathway involves the cleavage of the cytoplasmic tail from the membrane-bound portion of CD200 by γ-secretase. biovector.netwikipedia.org The released cytoplasmic domain can then translocate to the nucleus, where it has been shown to bind β-catenin and enhance the expression of genes associated with cell proliferation. biovector.netwikipedia.org This indicates a more complex role for the cytoplasmic domain than initially recognized, despite the absence of traditional signaling motifs.
Post-Translational Chemical Modifications of CD200
CD200 is known to undergo post-translational modifications, with glycosylation being a prominent example. nih.govnih.govgenecards.orgnih.govamsbio.comwikipathways.orgwikipedia.org As a glycoprotein (B1211001), the addition of carbohydrate chains to the polypeptide backbone significantly influences its physical and functional properties. nih.govnih.gov The observed molecular weight of CD200 (45-48 kDa) is consistently higher than its theoretical protein-only molecular weight (31-31.3 kDa), a difference largely accounted for by glycosylation. nih.govnih.gov CD200 is described as being heavily glycosylated. nih.gov
Post-translational modifications, including alterations in glycosylation patterns, have the potential to affect protein function. While one study suggested that changes in the proteome's post-translational modifications were relatively small, the impact of glycosylation on CD200 structure and interaction is recognized.
Glycosylation Patterns and Their Chemical Significance
CD200 contains potential N-linked glycosylation sites. In human CD200, there are six potential N-linked glycosylation sites. nih.gov N-glycosylation typically occurs at the consensus sequence Asn-Xaa-Ser/Thr, where Xaa can be any amino acid except proline.
The glycosylation status of CD200 can vary depending on the tissue or cell type expressing the molecule. nih.gov Although early reports suggested that these differences in glycosylation might not have significant functional consequences nih.gov, more recent studies indicate that N-glycosylation is important for the interaction between CD200 and CD200R.
Glycosylation plays a crucial role in various aspects of protein biology, including proper protein folding and stability. N-glycans, in particular, can assist in these processes and help in targeting proteins for degradation and maintaining cellular homeostasis. Furthermore, glycosylation on cell surface proteins is vital for cell-cell recognition and adhesion, influencing the activity of cell surface receptors and ligands. N-glycans on the cell surface can enhance cell interactions and provide a shield against enzymatic degradation. The detailed crystal structure of the CD200R extracellular tail highlights the interaction interface with CD200 and underscores the necessity of N-glycosylation for this interaction. A conserved N-glycosylation site in the extracellular domain of CD200 is found across different species, suggesting its evolutionary importance.
While specific glycosylation patterns and their precise impact on CD200 function are areas of ongoing research, the presence of multiple glycosylation sites and the observed increase in molecular weight confirm that glycosylation is a significant post-translational modification for CD200.
Here is a summary of glycosylation features of human CD200:
| Feature | Detail |
| Type of Glycosylation | Primarily N-linked glycosylation |
| Potential N-linked Sites | 6 in human CD200 nih.gov |
| Consensus Sequence | Asn-Xaa-Ser/Thr (Xaa ≠ Pro) |
| Impact on Molecular Weight | Increases observed MW (45-48 kDa) above theoretical (31-31.3 kDa) nih.govnih.gov |
| Functional Significance | Important for CD200-CD200R interaction, protein folding, stability, cell recognition |
| Variability | Differs in various tissues nih.gov |
Phosphorylation Events and Sites
While the cytoplasmic tail of CD200 itself lacks conventional signaling motifs and is generally considered signaling inert, phosphorylation events are critical for the downstream signaling initiated by its receptor, CD200R, upon binding with CD200. mdpi.comresearchgate.net
CD200R, upon engagement by CD200, undergoes tyrosine phosphorylation in its cytoplasmic domain. aai.orgfrontiersin.orgnih.govnih.gov The cytoplasmic domain of CD200R contains tyrosine residues, notably within NPxY motifs. mdpi.comaai.orgnih.govasm.org These phosphorylated tyrosine residues serve as docking sites for phosphotyrosine-binding (PTB) domain-containing adapter proteins. aai.org
Key phosphorylation events and their consequences include:
Phosphorylation of tyrosine residues within the NPxY motifs of CD200R, particularly Y297 in mouse CD200R1, which is crucial for signal transduction. mdpi.comaai.org
This phosphorylation leads to the recruitment and subsequent tyrosine phosphorylation of adapter proteins, specifically Dok1 (Docking Protein 1) and Dok2 (Docking Protein 2). mdpi.comaai.orgfrontiersin.orgnih.govnih.gov
Phosphorylated Dok1 and Dok2 then recruit other downstream signaling molecules, including RasGAP (GTPase-activating protein for Ras-like GTPase) and SHIP (SH2-containing Inositol (B14025) 5'-Phosphatase). aai.orgfrontiersin.orgnih.govnih.gov
The recruitment of RasGAP mediates the inhibition of the Ras/MAPK signaling pathway, including the inhibition of ERK, JNK, and p38 MAPK activation. wikipedia.orgaai.orgfrontiersin.orgnih.gov This inhibition is responsible for the suppressive effects of CD200/CD200R interaction on immune cell activation, such as mast cell degranulation and cytokine production. wikipedia.orgaai.orgnih.gov
Data on CD200R Phosphorylation and Downstream Signaling:
| Molecule | Event Triggered by CD200 Binding to CD200R | Key Sites/Motifs Involved (CD200R) | Downstream Consequences | References |
| CD200R | Tyrosine Phosphorylation | NPxY motifs (e.g., Y297) | Recruitment of adapter proteins Dok1 and Dok2 | mdpi.comaai.orgfrontiersin.orgnih.govnih.gov |
| Dok1, Dok2 | Tyrosine Phosphorylation | - | Recruitment of RasGAP and SHIP | mdpi.comaai.orgfrontiersin.orgnih.govnih.gov |
| RasGAP, SHIP | Recruitment | - | Inhibition of Ras/MAPK pathway (ERK, JNK, p38 MAPK) | wikipedia.orgaai.orgfrontiersin.orgnih.gov |
| Immune Cells | Inhibition of Activation | - | Decreased degranulation, reduced cytokine production | wikipedia.orgaai.orgnih.gov |
Proteolytic Cleavage and Ectodomain Shedding Chemistry
CD200 can undergo proteolytic cleavage, resulting in the release of its extracellular domain as a soluble form (sCD200). asm.orgmdpi.comresearchgate.net This process, known as ectodomain shedding, is a mechanism by which membrane-bound proteins are cleaved from the cell surface. aacrjournals.orgresearchgate.net
Key aspects of CD200 ectodomain shedding include:
Soluble CD200 has been identified in humans and is found to be elevated in conditions like chronic lymphocytic leukemia (CLL). asm.orgaacrjournals.org
sCD200 produced through proteolytic cleavage is biologically active and capable of inducing CD200R phosphorylation. asm.org
Metalloproteinases, particularly those from the ADAM (a disintegrin and metalloproteinase) family and matrix metalloproteinases (MMPs), are implicated in the shedding of CD200. researchgate.netaacrjournals.orgoncotarget.comscholaris.canih.gov Specific metalloproteinases like ADAM28, MMP3, and MMP11 have been shown to mediate CD200 ectodomain shedding. researchgate.netscholaris.canih.govnih.gov
Ectodomain shedding of CD200 can be influenced by various stimuli. nih.gov
Beyond ectodomain shedding, the short cytoplasmic tail of CD200 can also be cleaved by γ-secretase. researchgate.netoncotarget.com This cleavage releases a CD200 tail fragment that can translocate to the nucleus and influence gene expression. researchgate.netoncotarget.com
Proteases Involved in CD200 Shedding:
| Protease Class | Specific Proteases Implicated | Resulting Fragment | Location | References |
| Metalloproteinases | ADAMs, MMPs | Soluble CD200 ectodomain | Cell surface, released into environment | researchgate.netaacrjournals.orgoncotarget.comscholaris.canih.gov |
| ADAM28, MMP3, MMP11 | Soluble CD200 ectodomain | Cell surface, released into environment | researchgate.netscholaris.canih.govnih.gov | |
| γ-Secretase | - | CD200 cytoplasmic tail | Intracellular, translocates to nucleus | researchgate.netoncotarget.com |
Ligand Receptor Binding and Interaction Chemistry of Cd200
Kinetic and Thermodynamic Characterization of CD200-CD200R Binding
The binding of CD200 to CD200R can be characterized by kinetic and thermodynamic parameters, providing insights into the stability and rate of complex formation. Studies utilizing techniques such as surface plasmon resonance (SPR) and Scatchard analysis have been employed to quantify these interactions nih.govantibodysystem.comwikipedia.org.
The affinity of the CD200-CD200R interaction is typically expressed by the equilibrium dissociation constant (KD). Lower KD values indicate higher binding affinity. Research has shown variations in affinity depending on the species and specific proteins studied.
For human CD200 and human CD200R, the interaction exhibits a relatively low affinity, with reported KD values around 0.5 µM at 37°C antibodysystem.comwikipedia.orgnih.gov. Interestingly, a viral homolog of CD200, K14 from human herpesvirus-8 (HHV-8), binds to human CD200R with a remarkably similar affinity and kinetics as host CD200 antibodysystem.comwikipedia.orgnih.gov.
Studies comparing human and mouse CD200 binding to mouse CD200R have reported KD values of 7 µM and 4 µM at 37°C, respectively neobioscience.com. These values suggest a similar interaction mechanism across species, allowing for the mapping of mutagenesis data between human and mouse proteins neobioscience.com.
Antibodies targeting CD200 or CD200R can exhibit significantly higher affinities. For instance, some anti-CD200 antibodies are described as binding with KD values typically less than 10⁻⁷ M, and potentially as low as 10⁻¹⁰ M, when determined by SPR nih.gov. An antibody targeting CD200R, OX108, has a reported KD of 84 nM.
| Interaction Pair | Species | Temperature (°C) | KD (µM) | Method(s) | Source |
|---|---|---|---|---|---|
| Human CD200 - Human CD200R | Human | 37 | ~0.5 | Nonlinear curve fitting, Scatchard transformations | antibodysystem.comwikipedia.orgnih.gov |
| HHV-8 K14 - Human CD200R | Human | 37 | ~0.5 | Nonlinear curve fitting, Scatchard transformations | antibodysystem.comwikipedia.orgnih.gov |
| Human CD200 - Mouse CD200R | Human | 37 | 7 | - | neobioscience.com |
| Mouse CD200 - Mouse CD200R | Mouse | 37 | 4 | - | neobioscience.com |
| Anti-CD200 Antibody - Human CD200 | Human | - | < 0.1* | SPR, Scatchard analysis | nih.gov |
| OX108 Antibody - CD200R | - | - | 0.084 | - |
*Typically < 10⁻⁷ M, potentially as low as 10⁻¹⁰ M.
The interaction interface between CD200 and CD200R involves specific amino acid residues and is characterized by a network of polar interactions and charge complementarity neobioscience.com. Acidic patches on CD200R are complemented by basic patches on CD200 at the binding interface neobioscience.com.
Hydrogen bonds, including water-mediated hydrogen bonds, play a significant role in stabilizing the complex neobioscience.com. Key residues involved in hydrogen bonding have been identified in both CD200R and CD200. In CD200R, residues within the AGFCC′ beta strands (T17, E115, F114, N113, E106, T47, T59) and the FG loop (P110, E111, N113) contribute to these interactions neobioscience.com. On the CD200 side, residues in the FCC′ beta strands (T33, Q35, N44, T47, N94), CC′ (S41, P42), C″D (Q57), and the FG loops (T95, G97, S98, Q99, K100) are involved neobioscience.com.
Mutagenesis studies have confirmed the importance of residues at the interaction interface for ligand binding neobioscience.com. Mutations in human CD200R that significantly reduced binding to CD200 are located at the interaction interface, while mutations with intermediate effects are found at the periphery neobioscience.com.
N-glycosylation at specific sites can also influence the interaction. For example, N-glycosylation at N44 of the extracellular region of CD200R1 has been shown to be important for CD200 binding. Mutation of this residue disrupted the CD200-CD200R1 interaction.
Affinity Measurements and Dissociation Constants
Chemical Basis of CD200 Isoform and Splice Variant Interactions
Alternative splicing of the CD200 and CD200R1 genes can lead to the expression of different isoforms and splice variants wikipedia.org. These variants can have altered structures and potentially different interaction properties.
A notable splice variant of CD200 is a truncated form (CD200tr) that lacks a portion of the N-terminal sequence of the full-length protein. This truncated variant has been suggested to act as a natural competitive inhibitor of full-length CD200, implying it can still interact with CD200R, albeit potentially with altered kinetics or functional outcomes nih.gov. The production of CD200tr is influenced by alternative splicing regulated by factors like SF2/ASF.
For CD200R1, alternative splicing can result in different isoforms, including a truncated form that retains the V domain but lacks the C domain, and isoforms with insertions wikipedia.org. While the existence of these variants is established, the detailed chemical basis of their interactions with CD200, in terms of specific residue involvement or altered binding interfaces compared to the full-length receptor, is less extensively described in the provided information. However, the presence of these variants highlights the complexity of the CD200-CD200R axis and the potential for nuanced regulation of signaling through differential interactions.
Interactions with CD200 Activating Receptors (CD200ARs) and Their Chemical Specificity
In addition to the inhibitory CD200R1, the CD200 receptor family includes activating receptors, sometimes referred to as CD200ARs or CD200R-like proteins neobioscience.com. These receptors are closely related to CD200R1 but, upon engagement, can deliver activating signals rather than inhibitory ones neobioscience.com.
A key chemical difference lies in their interaction with CD200. Activating receptors like mouse CD200RLa exhibit negligible binding to CD200, indicating that the shift from inhibitory to activating function is associated with a loss of interaction with the host ligand neobioscience.com. Subtle changes around the interaction interface are responsible for this lack of binding neobioscience.com. Specific mutations in CD200RLa (N63K, K66T, and L114F) can restore CD200 binding to an affinity similar to that of CD200R neobioscience.com. This demonstrates the critical role of these specific residues in mediating the CD200-CD200R interaction and highlights the fine chemical tuning that differentiates inhibitory and activating receptor function.
Furthermore, peptide ligands targeting CD200 activating receptors (CD200AR-L) are being investigated for their therapeutic potential, particularly in cancer immunotherapy. The ability of these peptides to modulate immune responses suggests specific chemical interactions with CD200ARs, leading to downstream signaling, potentially through pathways involving DAP10/12. While the precise chemical specificity of these peptide-receptor interactions at the atomic level is not fully detailed in the provided sources, their functional effects underscore the existence of specific binding sites on CD200ARs that can be targeted by small molecules or peptides.
Compound Names and Identifiers
Molecular Mechanisms of Cd200 Signaling and Downstream Biochemical Pathways
Canonical CD200R-Mediated Signal Transduction
The canonical signaling pathway is initiated upon the binding of CD200 to its receptor, CD200R. mdpi.comnih.gov Unlike many other inhibitory receptors that utilize immunoreceptor tyrosine-based inhibitory motifs (ITIMs), CD200R signals through an NPxY motif located in its cytoplasmic tail. researchgate.netaai.orgbiorxiv.org This motif contains tyrosine residues that become phosphorylated following CD200 engagement. aai.orgmdpi.comnih.gov
Tyrosine Phosphorylation and Adaptor Protein Recruitment (Dok1, Dok2, SHIP)
Upon CD200 binding to CD200R, tyrosine residues in the cytoplasmic tail of CD200R become phosphorylated. aai.orgmdpi.comnih.gov This phosphorylation facilitates the recruitment of adaptor proteins, notably Downstream of tyrosine kinase (Dok) proteins, specifically Dok1 and Dok2. aai.orgmdpi.comnih.govcas.cz Dok2 has been shown to bind directly to the phosphorylated NPxY motif in human CD200R with higher affinity than Dok1. researchgate.netaai.orgcas.cz Following their recruitment, Dok1 and Dok2 also become phosphorylated on tyrosine residues. aai.orgmdpi.com Phosphorylated Dok proteins, particularly Dok2, then recruit SH2-domain-containing proteins, including Ras GTPase-activating protein (RasGAP) and SH2-containing inositol (B14025) phosphatase (SHIP). aai.orgnih.govresearchgate.net While Dok1 can interact with SHIP, studies suggest that Dok1/SHIP activity may play a less significant role in mediating downstream CD200R effects compared to Dok2-mediated pathways in some cell types. mdpi.commdpi.com
Table 1: Adaptor Protein Recruitment in Canonical CD200R Signaling
| Adaptor Protein | Recruitment Mechanism | Downstream Interaction(s) | Primary Role in Signaling |
| Dok1 | Recruited upon CD200R tyrosine phosphorylation | SHIP, RasGAP | Modulatory/Less essential mdpi.comresearchgate.netmdpi.com |
| Dok2 | Directly binds phosphorylated CD200R NPxY motif | RasGAP, Nck | Essential initiator researchgate.netaai.orgresearchgate.net |
| SHIP | Recruited by phosphorylated Dok1 and Dok2 | Involved in phosphoinositide metabolism | Negative regulator (potential role) aai.orgnih.govorigene.comuniprot.org |
| RasGAP | Recruited by Dok1 and Dok2 | Inhibits Ras activation | Key in inhibiting Ras/MAPK pathway researchgate.netaai.orgnih.govresearchgate.net |
Inhibition of Ras/MAPK Signaling Pathways (ERK, JNK, p38 MAPK)
A key outcome of canonical CD200R signaling is the inhibition of the Ras/MAPK signaling pathway. mdpi.comaai.orgnih.gov The recruitment of RasGAP by Dok proteins, particularly Dok2, leads to the inhibition of Ras activation. researchgate.netaai.orgnih.govresearchgate.net This, in turn, disrupts downstream signaling through the MAPK cascade, including the inhibition of Extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comaai.orgnih.govaai.org This inhibition of MAPK pathways contributes to the immunosuppressive effects of CD200R signaling, such as reduced cytokine production and mast cell degranulation. mdpi.comaai.orgaai.org
Table 2: Impact of CD200R Signaling on MAPK Pathways
| MAPK Pathway | Effect of CD200R Signaling | Consequence(s) |
| ERK | Inhibited | Reduced cytokine production, impaired cell activation mdpi.comaai.orgaai.org |
| JNK | Inhibited | Reduced cytokine production, impaired cell activation mdpi.comaai.orgaai.org |
| p38 MAPK | Inhibited | Reduced cytokine production, impaired cell activation mdpi.comaai.orgaai.org |
Modulation of NF-κB Activity
CD200-CD200R signaling can also modulate NF-κB activity. While some sources indicate inhibition of NF-κB as a downstream effect contributing to anti-inflammatory signals, others suggest more complex interactions or indirect modulation. nih.gove-century.usnih.gov For instance, the non-canonical pathway involving γ-secretase cleavage of CD200 can lead to activation of NF-κB. mdpi.comnih.gov In the canonical pathway, the precise mechanisms by which CD200R signaling influences NF-κB activity may involve the balance between Dok1 and Dok2 recruitment and their downstream interactions. e-century.us
STAT3 Signaling Pathway Inhibition
CD200/CD200R interactions have also been found to suppress STAT3 signaling. mdpi.comnih.govbmj.com This inhibition of STAT3 contributes to the dampening of inflammatory cytokine production in immune cells. bmj.com While the exact mechanism linking CD200R engagement to STAT3 inhibition is still being elucidated, it appears to be a distinct pathway that can operate irrespective of MAPK activity in certain contexts. bmj.com However, some research suggests CD200-CD200R signaling may promote STAT3 activation in other contexts, leading to anti-inflammatory responses and M2 microglial polarization, potentially through SHP-1 and SHP-2 phosphatases activating JAK. nih.gov This highlights the context-dependent nature of CD200 signaling.
Non-Canonical CD200 Signaling Mechanisms
In addition to the canonical CD200R-mediated pathway, CD200 has also been reported to engage in non-canonical intracellular signaling that functions independently of CD200R. mdpi.comnih.govresearchgate.net This non-canonical pathway has been linked to promoting pro-tumor phenotypes. mdpi.comnih.gov
γ-Secretase-Mediated CD200 Cytoplasmic Tail Cleavage
A key non-canonical mechanism involves the cleavage of the CD200 cytoplasmic tail by γ-secretase. mdpi.comoncotarget.comnih.gov Although the cytoplasmic domain of CD200 was initially thought to be signaling-inert, γ-secretase can cleave this tail. oncotarget.comnih.gov The released CD200 cytoplasmic domain can then translocate into the nucleus and influence gene expression. oncotarget.comnih.gov This cleaved domain has been shown to bind β-catenin and activate pathways such as the S100A4/RAGE axis, which subsequently induces NF-κB signaling, leading to enhanced transcription of factors that can promote pro-tumor effects like M2 macrophage polarization. mdpi.comnih.gov This non-canonical signaling pathway, therefore, presents a mechanism by which CD200 can exert intracellular effects independent of its interaction with CD200R. mdpi.comnih.gov
Table 3: Non-Canonical CD200 Signaling Pathway
| Mechanism | Key Event | Downstream Effect(s) |
| γ-Secretase-Mediated Cleavage of Cytoplasmic Tail | Release of intracellular CD200 cytoplasmic domain | Nuclear translocation, binding to β-catenin, activation of S100A4/RAGE/NF-κB axis, enhanced transcription of pro-tumorigenic factors mdpi.comoncotarget.comnih.gov |
Interaction with β-Catenin and Nuclear Translocation
Recent research has revealed a "non-canonical" role for CD200 involving its cytoplasmic domain. nih.gov Following cleavage by γ-secretase, the cytoplasmic domain of CD200 can bind to β-catenin. nih.govchosun.ac.krnih.govresearchgate.net This complex then translocates into the nucleus. nih.govchosun.ac.krnih.govresearchgate.net
Studies in head and neck squamous cell carcinoma (HNSCC) cells have demonstrated that this interaction and subsequent nuclear translocation of the CD200 cytoplasmic domain/β-catenin complex can enhance the expression of transcription factors associated with cell proliferation and cancer progression, including those related to epithelial-to-mesenchymal transition (EMT). nih.govnih.govresearchgate.net Overexpression of CD200 in HNSCC cell lines increased EMT-related gene expression and invasiveness. nih.govresearchgate.net The cytoplasmic domain of CD200 was shown to interact with β-catenin in the cytosol and induce its nuclear translocation, leading to increased EMT-related gene expression. nih.govresearchgate.netresearchgate.net This suggests a mechanism by which CD200 can promote pro-tumor phenotypes independently of its traditional role through CD200R. nih.govnih.gov
The molecular mechanism underlying CD200-driven EMT is believed to involve the cleaved CD200 cytoplasmic tail binding with β-catenin, which can then activate downstream pathways like the S100A4/RAGE pathway, leading to NF-κB signaling and enhanced transcription of factors like M-CSF, which can promote M2 macrophage polarization. nih.gov
Effects on Intracellular Biochemical Processes within Immune Cells
The interaction between CD200 and CD200R modulates the activity of various immune cells, including T cells, natural killer (NK) cells, macrophages, and dendritic cells. frontiersin.orgmdpi.comresearchgate.netashpublications.org This interaction typically delivers an inhibitory signal, contributing to immune tolerance and preventing excessive inflammation. mdpi.comchosun.ac.krnih.gov
CD200-CD200R signaling is known to modulate the secretion of various cytokines, influencing the balance between pro-inflammatory and anti-inflammatory responses. frontiersin.orgmdpi.comnih.govmdpi.com This axis can inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, and IFN-γ. frontiersin.orgmdpi.comnih.govmdpi.comcapes.gov.br Conversely, it can enhance the secretion of anti-inflammatory cytokines like IL-4 and IL-10. frontiersin.orgmdpi.commdpi.com
Studies have shown that CD200 signaling inhibits the production of IL-2, TNF-α, and IFN-γ in activated T cells. capes.gov.br In macrophages, CD200/CD200R can upregulate the production of TGF-β, another anti-inflammatory cytokine. frontiersin.org The CD200/CD200R axis decreases the release of Th1-type pro-inflammatory cytokines (IL-2 and IFN-γ) and increases the release of Th2-type anti-inflammatory cytokines (IL-10 and IL-4). frontiersin.orgmdpi.commdpi.com
Experimental data has illustrated the impact of CD200 signaling on cytokine levels. For instance, in one study, CD200 treatment of dendritic epidermal T cells (DETC) activated with anti-CD3 significantly diminished the secretion of IL-2, TNF-α, and IFN-γ compared to control. capes.gov.br The effects on IL-5 and IL-10 were inconsistent, and IL-4 and IL-6 were not consistently detected in that specific experiment. capes.gov.br
Here is a summary of observed effects on cytokine secretion:
| Cytokine | Effect of CD200-CD200R Signaling | References |
| IL-2 | Decreased secretion | frontiersin.orgnih.govmdpi.comcapes.gov.br |
| IL-4 | Increased secretion | frontiersin.orgmdpi.commdpi.com |
| IL-6 | Modulation (inhibition in some contexts) | mdpi.com |
| IL-10 | Increased secretion | frontiersin.orgmdpi.commdpi.comacs.org |
| TNF-α | Decreased secretion | frontiersin.orgnih.govcapes.gov.bracs.org |
| IFN-γ | Decreased secretion | frontiersin.orgnih.govcapes.gov.brcuhk.edu.cn |
| TGF-β | Increased production (in macrophages) | frontiersin.orgacs.org |
Metabolic reprogramming is a critical process for T cell activation, differentiation, and function. plos.orgnih.gov Activated T cells undergo significant metabolic shifts to meet the increased energy and biosynthetic demands of proliferation and effector functions. nih.gov While the canonical CD200-CD200R pathway is primarily known for its immunosuppressive signaling through the recruitment of adaptor proteins like Dok-1, Dok-2, RasGAP, and SHIP, which can inhibit pathways like Ras/MAPK signaling ashpublications.org, there is also evidence suggesting that CD200-CD200R signaling can influence T cell metabolism.
Research indicates that CD200/CD200R signaling can hamper metabolic signaling within T cells, potentially leading to an inactive phenotype. researchgate.net Some studies suggest that the CD200-CD200R interaction might affect the dynamics of the immunological synapse or that CD200R-mediated signaling could support T cell activity in specific contexts. ashpublications.org For instance, type 1 interferons have been reported to reprogram CD200R signaling. ashpublications.org
Furthermore, experimental strategies involving modifying the CD200R signaling pathway, such as using a CD200R-CD28 switch, have shown enhancement of CAR T cell metabolism, leading to improved energy production and function. ashpublications.org Conversely, knockout of CD200R was found to be detrimental to CAR T cell activity, adversely affecting their metabolism in certain contexts. ashpublications.org These findings underscore the link between CD200R signaling and the metabolic fitness of T cells. ashpublications.org
Synthetic Modulators and Chemical Probes of Cd200 and Cd200r
Development and Characterization of Synthetic Peptide Ligands (CD200AR-L)
Synthetic peptide ligands, referred to as CD200AR-L, have been developed to target the CD200 activation receptors (CD200ARs), a series of receptors found in mice in addition to the inhibitory CD200R1. This approach aims to overcome tumor-induced immunosuppression by selectively engaging these activating receptors. aacrjournals.orgaacrjournals.org
Peptide Design Based on CD200 Protein Sequence Homology
Peptide designs for CD200AR-L are based on specific regions of the CD200 protein. biorxiv.orggoogle.com These regions are selected based on two primary criteria: (1) areas of the CD200 protein previously shown to interact with CD200ARs, and (2) regions exhibiting significant sequence homology among different species, such as murine, canine, and human CD200 molecules. aacrjournals.orgbiorxiv.orggoogle.com
For instance, studies have involved the synthesis of peptides, typically 14 or 15 amino acids in length, derived from these homologous regions. biorxiv.orggoogle.com To enhance their stability, these synthetic peptides are often modified, for example, by N-terminal acetylation and C-terminal amidation. biorxiv.org Specific peptide sequences, such as IVTWQKKKAVSPENM (human P1, SEQ ID NO: 1 in one study) and NITLEDEGCYMCLFN (human P2, SEQ ID NO: 2), have been identified and synthesized based on these principles. google.com
Table 1: Examples of Synthetic Peptides Based on CD200 Sequence Homology
| Peptide Name | Length (Amino Acids) | Basis for Design | Modifications (Example) |
| P1 (Human) | 15 | CD200AR interaction regions; species homology | N-terminal acetylation, C-terminal amidation biorxiv.org |
| P2 (Human) | 14 | CD200AR interaction regions; species homology | N-terminal acetylation, C-terminal amidation biorxiv.org |
| P3 (Human) | 15 | CD200AR interaction regions; species homology | N-terminal acetylation, C-terminal amidation biorxiv.org |
| P4 (Human) | 15 | CD200AR interaction regions; species homology | N-terminal acetylation, C-terminal amidation biorxiv.org |
| P1 (Murine) | 14 | CD200AR interaction regions; species homology | Not specified in source |
| P4 (Canine) | 15 | CD200AR interaction regions; species homology | Not specified in source |
Note: Peptide sequences are examples and may vary between studies. Modifications are based on reported examples.
Mechanisms of Action of Synthetic Peptides on Activating Receptors
While the exact mechanisms of action for all synthetic CD200AR-L peptides are still being elucidated, research suggests they function by engaging the CD200 activation receptors on immune cells. aacrjournals.orgfrontiersin.orgnih.gov This engagement is designed to counteract the immunosuppressive signals typically delivered through the CD200-CD200R1 inhibitory pathway. aacrjournals.orgnih.gov
Studies have indicated that CD200AR-L can stimulate immune activity. For example, in vitro studies have shown that CD200AR-L can activate the DAP10 and DAP12 signaling pathways, which were found to be transcriptionally upregulated in murine cells exposed to the peptide ligand. frontiersin.orgnih.gov This activation can lead to the induction of cytokine responses and dendritic cell differentiation. aacrjournals.orgbiorxiv.org Additionally, the use of these peptides has been shown to downregulate the expression of inhibitory receptors like CD200 and PD-1. aacrjournals.orgaacrjournals.orgbiorxiv.org The ability of CD200AR-L to overpower the suppressive effects of CD200 is lost when using a scrambled peptide sequence or in CD200AR knockout mice, supporting the notion that these peptides mimic active sites within the CD200 protein to modulate CD200AR activity and induce immune stimulation. aacrjournals.org
Chemistry of Monoclonal Antibodies Targeting CD200/CD200R Interactions
Monoclonal antibodies (mAbs) represent another class of synthetic modulators targeting the CD200/CD200R pathway. These antibodies are designed to block the interaction between CD200 and CD200R, thereby preventing the delivery of inhibitory signals to immune cells. nih.govmdpi.comassaygenie.com By blocking this interaction, anti-CD200 antibodies aim to restore immune cell activation and enhance anti-tumor immune responses. nih.govassaygenie.com
These antibodies typically bind to CD200 on the surface of cells, including tumor cells, and physically impede its binding to CD200R on immune cells. assaygenie.com Research has shown that only mAbs targeting epitopes in the N-terminal domain of CD200 are effective in augmenting immune reactivity and blocking immunosuppression by soluble CD200Fc, while antibodies targeting C-domain epitopes are inactive in this regard. nih.gov This highlights the importance of the N-terminal domains of both CD200 and CD200R1 for ligand-receptor binding. nih.govrndsystems.com
Examples of anti-CD200 antibodies include TTI-CD200, a fully human anti-CD200 antibody shown to block the interaction of CD200 with its receptor and restore immune responses in preclinical models. nih.gov Another example mentioned in the context of targeting CD200 is OX90. assaygenie.com
Table 2: Examples of Monoclonal Antibodies Targeting CD200
| Antibody Name | Target | Mechanism of Action | Notes |
| TTI-CD200 | CD200 | Blocks CD200-CD200R interaction | Fully human antibody; preclinical studies nih.gov |
| OX90 | CD200 | Blocks CD200-CD200R interaction | Preclinical studies assaygenie.com |
| OX-104 | CD200 | Antibody for detection/staining | Used in flow cytometry neobioscience.com |
Note: This table focuses on the chemistry and mechanism of action as per the outline. PubChem CIDs are typically not applicable to complex protein molecules like monoclonal antibodies.
MicroRNA Mimetics and Their Influence on CD200 Expression
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression by binding to target mRNA molecules, leading to translational suppression or mRNA degradation. nih.govhorizondiscovery.comoncotarget.com MicroRNA mimetics are synthetic double-strand RNA molecules designed to mimic the activity of endogenous miRNAs. horizondiscovery.com These mimetics can be used experimentally to supplement endogenous miRNA activity and study the effects of increased expression. horizondiscovery.com
Research has indicated that CD200 expression can be influenced by miRNAs. For instance, CD200 has been identified as a target of miR-155. nih.gov Studies using synthetic miR-155 have shown that its delivery can lead to the silencing of CD200. nih.gov This suggests that microRNA mimetics designed to mimic miRNAs like miR-155 could potentially be used to downregulate CD200 expression. While CD200 is not always predicted as a target of miR-155 in all databases, experimental evidence supports this interaction. nih.gov
MicroRNA mimetics function by being incorporated into the RNA-induced silencing complex (RISC), where the single-strand mature miRNA then binds to partially complementary sequences in target mRNAs, such as CD200 mRNA, to diminish protein production. nih.govhorizondiscovery.com
Other Small Molecule Chemical Modulators of the CD200 Pathway
Beyond peptides, antibodies, and miRNA mimetics, other small molecule chemical modulators of the CD200 pathway are being explored. These small molecules can act as agonists or antagonists of CD200:CD200R interactions, thereby modulating immunological responses. researchgate.netmdpi.com
Small molecules can be designed to interfere with the CD200-CD200R interaction directly or modulate downstream signaling pathways initiated by CD200R engagement. The CD200R signaling cascade involves the phosphorylation of tyrosine residues in its cytoplasmic domain upon ligand binding, leading to the recruitment of adapter proteins like Dok1 and Dok2. aai.orgcuni.czgoogle.comresearchgate.net These adapter proteins then recruit molecules such as RasGAP and SHIP, which can inhibit downstream signaling pathways like the Ras/MAPK pathway. aai.orgcuni.czgoogle.comresearchgate.net Small molecules could potentially target components of this intracellular signaling cascade to modulate the effects of CD200R engagement.
While specific small molecule modulators directly targeting the CD200/CD200R interaction or its downstream signaling are an area of research, the search results mention the potential for using small molecules to block the interaction of CD200 with CD200R. researchgate.netnih.gov The development of novel small molecule agonists/antagonists of the interaction has been informed by the structural constraints determining the interaction between CD200 and CD200R. researchgate.net
An example of a small molecule mentioned in the context of potentially targeting the CD200 pathway or related immune checkpoints is PF-05089771, although its primary reported mechanism involves inhibiting complement factor B. nih.govnih.gov Another small molecule, Iptacopan, is also a complement factor B inhibitor. nih.gov While these specific examples are related to immune modulation, their direct interaction or modulation of the CD200/CD200R axis at a chemical level is not explicitly detailed in the provided search results. The field continues to investigate small molecules that can specifically target this pathway.
Table 3: Examples of Small Molecules Potentially Relevant to Immune Modulation Pathways (Note: Direct CD200/CD200R modulation not explicitly confirmed for all)
| Compound Name | PubChem CID | Reported Mechanism / Relevance |
| PF-05089771 | 46840946 | Inhibitor of complement factor B nih.govnih.gov |
| Iptacopan | 90467622 | Inhibitor of complement factor B nih.gov |
Analytical Methodologies for Cd200 Research
Expression and Purification Strategies for Recombinant CD200 and CD200R Proteins
Producing recombinant forms of CD200 and CD200R is essential for detailed in vitro studies, including binding assays, structural analysis, and functional experiments. Recombinant proteins allow researchers to work with purified molecules in controlled environments.
Cell-Based Expression Systems (e.g., Baculovirus, HEK293)
Various cell-based expression systems are employed to produce recombinant CD200 and CD200R proteins. Eukaryotic systems like Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used, particularly for producing glycosylated, full-length, or extracellular domain constructs that mimic the native protein's structure and modifications. abcam.comabclonal.comthermofisher.comcore.ac.uk Prokaryotic systems, such as E. coli, can also be used, though they may not provide the native glycosylation pattern. abbexa.commybiosource.com In vitro wheat germ expression systems have also been utilized for producing membrane proteins like CD200 for applications such as antibody discovery. creative-biolabs.com The choice of expression system depends on the specific requirements of the research, such as the need for post-translational modifications or the desired yield.
Chromatographic and Electrophoretic Purification Techniques (e.g., SDS-PAGE, SEC-HPLC)
Following expression, recombinant CD200 and CD200R proteins must be purified to remove host cell contaminants and other impurities. A combination of chromatographic and electrophoretic techniques is typically used.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a fundamental technique used throughout the purification process to monitor protein size and assess purity. ptglab.co.jpgoogle.comcore.ac.ukCurrent time information in Vanderburgh County, US. Proteins are separated based on their molecular weight, and their presence and purity can be visualized using stains like Coomassie Blue. core.ac.uk
Chromatographic methods are employed for bulk purification. Affinity chromatography, often utilizing tags engineered into the recombinant protein (e.g., His-tag) or specific antibodies, is frequently the initial step for selective capture of the target protein. core.ac.ukorigene.com Size Exclusion Chromatography (SEC), also known as gel filtration, separates proteins based on their size and is useful for further purification, removing aggregates, and buffer exchange. core.ac.ukaai.orgnih.gov HPLC (High-Performance Liquid Chromatography) methods, including SEC-HPLC, offer higher resolution and can be used for polishing steps to achieve high purity. abcam.com
Biophysical Characterization Techniques
Once purified, recombinant CD200 and CD200R proteins are characterized using biophysical techniques to study their interactions, binding kinetics, and expression levels.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the real-time binding kinetics and affinity between two molecules, such as CD200 and CD200R. thermofisher.comptglab.co.jpcore.ac.ukgoogle.com One molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. The binding and dissociation events cause changes in the refractive index near the chip surface, which are detected as a change in the SPR signal. google.com
SPR allows for the determination of key binding parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which represents the binding affinity. google.com Studies using SPR have characterized the interaction between CD200 and CD200R, providing quantitative data on their binding strength. For example, the affinity constant for the interaction between a rabbit anti-human CD200 antibody and human CD200 was determined to be 2.687 nM using SPR. ptglab.co.jp Another study analyzing the interaction of recombinant rabbit CD200 with rabbit CD200R by SPR showed rapid binding and fast dissociation, typical of low affinity interactions. core.ac.uk
Flow Cytometry (FACS) for Cell Surface Expression and Ligand Binding
Flow Cytometry (Fluorescence-Activated Cell Sorting, FACS) is a widely used technique for analyzing the expression of cell surface proteins like CD200 and CD200R on single cells within a heterogeneous population. thermofisher.comaai.orgbeckman.comnih.govfrontierspartnerships.orgresearchgate.net Cells are labeled with fluorescently tagged antibodies specific for the target protein and then passed through a laser beam. The scattered light and fluorescence emitted by each cell are detected, providing information about cell size, granularity, and the presence and abundance of the target protein on the cell surface. frontierspartnerships.org
Flow cytometry is invaluable for identifying which cell types express CD200 and CD200R and at what levels. wikipedia.orgbeckman.comnih.govfrontierspartnerships.org It can also be used to study the binding of soluble recombinant CD200 or CD200R proteins to cells expressing their respective binding partner. aai.orgfrontierspartnerships.org This technique has been particularly useful in studying CD200 expression in various B-cell neoplasms, aiding in diagnosis and subclassification. beckman.comnih.govfrontierspartnerships.orgresearchgate.net
Western Blot and ELISA for Protein Detection and Quantification
Western Blot and ELISA (Enzyme-Linked Immunosorbent Assay) are common techniques used for detecting and quantifying CD200 and CD200R proteins in various sample types, including cell lysates, tissue homogenates, and biological fluids. thermofisher.comgoogle.comrndsystems.comstjohnslabs.comptglab.commybiosource.com
Western Blot involves separating proteins by SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific for the target protein. rndsystems.comstjohnslabs.comptglab.com This method confirms the presence of the protein and provides information about its molecular weight. It is used to detect CD200 in cell and tissue lysates. rndsystems.comptglab.com
ELISA is a quantitative technique that uses antibodies to detect and measure the concentration of a specific protein in a sample. thermofisher.comgoogle.comrndsystems.commybiosource.com Different ELISA formats exist, such as sandwich ELISA, which typically uses two antibodies that bind to different epitopes on the target protein. ELISA is used for applications like measuring the binding ability of recombinant CD200 to CD200R or quantifying soluble forms of CD200 or CD200R in biological samples. rndsystems.comabclonal.commybiosource.com
Computational and Theoretical Chemical Biology of Cd200
Molecular Modeling of CD200 and CD200R Structures
Molecular modeling plays a crucial role in understanding the three-dimensional structures of CD200 and CD200R. Both CD200 and CD200R are type I transmembrane glycoproteins belonging to the immunoglobulin (Ig) superfamily, each containing two Ig-like domains: an N-terminal V-like domain followed by a C2-like domain. cuni.cznih.gov The structures of CD200 and CD200R have been solved using techniques like X-ray crystallography, providing atomic-level details of their extracellular regions. nih.govnih.gov Molecular modeling techniques utilize these experimental structures or build models based on homologous proteins to study structural features, domain arrangements, and potential interaction interfaces. nih.govresearchgate.net For instance, the structure of CD200R has been solved using molecular replacement based on related structures. nih.govresearchgate.net The structure of the CD200/CD200R complex reveals that they interact through their N-terminal V-like domains. nih.govnih.govresearchgate.net The interaction involves the FCC′C″ face and CC′ and FG loops of CD200 engaging with the AGFCC′C″ face and FG loop of CD200R, burying a significant solvent-accessible area. nih.gov Molecular modeling helps visualize these interaction interfaces and identify key residues involved in binding. nih.gov
Molecular Dynamics (MD) Simulations of CD200/CD200R Complex
Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior and stability of the CD200/CD200R complex in a near-physiological environment, such as in solution with explicit solvent representation. researchgate.netdovepress.com MD simulations provide insights into the fluctuations and rearrangements of atoms and molecules over time. researchgate.netdovepress.com
Conformational Dynamics and Flexibility Analysis
Molecular Docking Studies for Ligand-Receptor Prediction
Molecular docking is a computational technique used to predict the preferred binding pose and affinity of a ligand to a receptor. mdpi.combiorxiv.orgarxiv.org In the context of CD200 and CD200R, docking studies can be employed to predict how potential small molecules or peptides might interact with either protein or interfere with their interaction. arxiv.orgscholaris.ca This is particularly relevant for identifying compounds that could modulate the CD200/CD200R pathway for therapeutic purposes. mdpi.commdpi.com Docking algorithms explore various orientations and conformations of the ligand within the receptor's binding site and score them based on predicted interaction energies. mdpi.comarxiv.org While initial docking methods often treat the receptor as rigid, more advanced techniques can account for receptor flexibility, which is important for accurate predictions. mdpi.comarxiv.org Docking studies can help prioritize compounds for experimental testing by providing an initial assessment of their binding potential. mdpi.combiorxiv.org
Quantum Chemistry Calculations for Electronic Structure and Reactivity
Quantum chemistry calculations provide a more detailed understanding of the electronic structure and reactivity of molecules, although they are typically computationally more expensive than classical force-field based methods used in MD and docking, limiting their application to smaller systems or specific regions of larger biomolecules. These calculations can provide insights into properties such as charge distribution, molecular orbitals, and reaction mechanisms. While direct quantum chemistry calculations on the entire CD200/CD200R complex might be prohibitive, they can be applied to study the electronic properties of key residues at the interaction interface or to analyze the nature of specific interactions, such as hydrogen bonds or pi-pi stacking, with higher accuracy. dovepress.com Such calculations can complement classical simulations by providing a deeper understanding of the fundamental forces driving the interactions.
In Silico Prediction of CD200-Modulating Compounds
In silico prediction methods, including virtual screening and quantitative structure-activity relationship (QSAR) modeling, are used to identify potential compounds that can modulate the activity of CD200 or its interaction with CD200R. mdpi.comfabad.org.tr These methods leverage computational techniques to screen large libraries of chemical compounds based on their predicted properties and interactions with the target protein. biorxiv.orgfabad.org.tr Virtual screening, often utilizing molecular docking, can identify compounds likely to bind to CD200 or CD200R. mdpi.combiorxiv.org QSAR models can establish relationships between the chemical structures of compounds and their observed biological activity, allowing for the prediction of activity for novel compounds. fabad.org.tr In silico approaches can significantly accelerate the early stages of drug discovery by narrowing down the number of compounds to be synthesized and experimentally tested, focusing on those with the highest predicted potential to modulate the CD200/CD200R axis. fabad.org.trunipd.it Studies have explored using in silico methods to identify peptides or small molecules that can act as agonists or antagonists of CD200:CD200R interactions. mdpi.com
Pre Clinical Chemical Biology and in Vitro Studies of Cd200
Impact of CD200/CD200R Interactions on Cellular Signaling Pathways in Isolated Systems
The interaction between CD200 and CD200R initiates intracellular signaling cascades within the CD200R-bearing cell, typically resulting in inhibitory effects. Upon ligation, the cytoplasmic tail of CD200R undergoes phosphorylation on tyrosine residues, particularly within the NPXY motif. plos.orgmdpi.com This phosphorylation facilitates the recruitment of adaptor proteins such as Dok1, Dok2, SHIP, and RasGAP. aai.orgplos.orgmdpi.comcuni.cz The recruitment and activation of these adaptor proteins can lead to the inhibition of downstream signaling pathways, including the MAPK/ERK pathway and NF-κB. aai.orgplos.orgcuni.cz Inhibition of the MAPK pathway has been linked to decreased degranulation and reduced synthesis of pro-inflammatory cytokines in myeloid cells. plos.orgcuni.cz Studies using mast cells have shown that the NPXY motif is critical for CD200R activity and that signaling is linked to Dok1 and Dok2 phosphorylation and subsequent Ras/MAPK pathway inhibition. aai.org
Role of CD200 in Modulating Immune Cell Behavior in Cell Culture Models
CD200/CD200R interactions play a significant role in modulating the behavior of various immune cell subsets in vitro, contributing to immunosuppression and immune regulation. assaygenie.comfrontiersin.orgnih.gov
Myeloid Cell Activation and Suppression
CD200 is a potent suppressor of myeloid cell activity, including macrophages, neutrophils, and mast cells, which express CD200R. aai.orgnih.govmdpi.com Engagement of CD200R by CD200 inhibits the activation of these cells in vitro. aai.orgplos.orgnih.gov For instance, CD200R agonists have been shown to suppress mouse and human myeloid cell function in vitro, inhibiting IFN-γ and IL-17-stimulated cytokine secretion from mouse peritoneal macrophages. aai.org However, this inhibitory effect was not universal, as LPS-stimulated responses were unaffected. aai.org Inhibition of U937 cell cytokine production correlated with CD200R expression levels. aai.org
In macrophages, CD200/CD200R interaction inhibits the release of TNF-α and upregulates the production of the anti-inflammatory cytokine TGF-β. cuni.czfrontiersin.org Studies with CD200-coated surfaces have demonstrated reduced secretion of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages. nih.govnih.govresearchgate.net
Tumor cell expression of CD200 can directly inhibit the functions of myeloid cells. plos.org In the context of acute myeloid leukemia (AML), CD200 expression on AML cells can suppress macrophage function. bmj.com
Data Table 1: Impact of CD200 on Macrophage Cytokine Secretion In Vitro
| Cell Type | Stimulus | CD200 Presence/Surface | Effect on TNF-α Secretion | Effect on IL-6 Secretion | Effect on IL-10 Secretion | Source |
| Mouse peritoneal macrophages | IFN-γ and IL-17 | CD200R agonists | Inhibited | Not specified | Not specified | aai.org |
| U937 cells | Not specified | CD200R agonists | Inhibited | Inhibited | Not specified | aai.org |
| J774A.1 macrophages | Not specified | CD200-immobilized TCPS | Reduced by 32.4% | Reduced by 36.3% | Not specified | nih.govresearchgate.net |
| Murine macrophages | Not specified | CD200-coated PLGA | Suppressed | Not specified | Enhanced | nih.govresearchgate.net |
| Human monocytes | Not specified | CD200-coated PLGA | Suppressed | Not specified | Enhanced | nih.govresearchgate.net |
T Cell and NK Cell Activity Modulation
CD200/CD200R interactions also modulate the activity of T cells and Natural Killer (NK) cells. assaygenie.comfrontiersin.orgnih.gov The interaction can lead to a shift from a Th1 to a Th2 cytokine profile. aai.orgnih.gov In vitro studies have shown that CD200 can suppress cytotoxic T lymphocyte (CTL) responses. nih.govmdpi.com For example, incubation of allostimulated cells with CD200 has been shown to inhibit CTL development in vitro. nih.govmdpi.com CD200 expression on AML cells has been linked to suppressed NK and memory CD4+ T cell function, reducing IFNγ response and impairing degranulation in NK cells, and reducing TNFα-producing cells in CD4+ memory T cells upon co-culture. bmj.com Blocking CD200-CD200R interaction using antibodies can restore cytokine secretion of effector cells in the presence of CD200+ AML. bmj.com
CD200 expression on target cells can directly affect the cytotoxic activity of NK cells in vitro, leading to decreased CD107a expression (a marker for cytolytic granules) and decreased apoptosis of target cells. ashpublications.org Blocking the CD200-CD200R interaction using a blocking antibody can recover NK cytolytic activity against CD200+ blasts. ashpublications.org
Data Table 2: Impact of CD200 on T Cell and NK Cell Activity In Vitro
| Cell Type | Stimulus | CD200 Presence/Surface | Effect on Cytokine Production (e.g., IFNγ, TNFα, IL-2) | Effect on Cytolytic Activity/Degranulation | Source |
| T cells (healthy) | Co-culture with CD200+ AML cells | CD200+ AML cells | Significantly impaired cytokine secretion | Not specified | bmj.comresearchgate.net |
| NK cells | Co-culture with CD200+ target cells | CD200+ target cells | Reduced IFNγ secretion | Decreased CD107a expression, impaired degranulation | mdpi.comfrontiersin.orgbmj.comashpublications.org |
| CD4+ memory T cells | Ex vivo stimulation and co-culture with CD200+ AML | CD200+ AML | Reduced TNFα production | Not specified | bmj.com |
| Allostimulated cells | Incubation with CD200 | CD200 | Shift from Th1 to Th2 cytokine profile | Inhibition of CTL development | nih.govmdpi.com |
Dendritic Cell Function Alteration
CD200 can also alter dendritic cell (DC) function. nih.gov Interaction with CD200R on plasmacytoid dendritic cells can induce immunosuppressive pathways. aai.org CD200R engagement can bias stem cells towards the development of suppressive APCs that can induce regulatory T cells. aai.org CD200 expression on apoptotic DCs has been shown to diminish proinflammatory cytokine production in response to apoptosis-associated self-antigens in vitro and alter T-cell proliferation and cytokine production in autologous mixed lymphocyte reaction (MLR) cultures. ashpublications.orgresearchgate.net DCs derived from mice lacking CD200R1 and triggered by CD200 are unable to induce CTL in vitro. nih.gov
CD200-Biomaterial Surface Interactions and Their Biological Implications
The interaction of biomaterials with the biological environment is crucial for their success, and surface properties significantly influence cellular responses, including immune reactions. researchgate.net CD200, known for its immunomodulatory properties, has been explored for surface modification of biomaterials to mitigate inflammatory responses. nih.govresearchgate.netresearchgate.net
Immobilization of CD200 onto biomaterial surfaces, such as tissue culture-treated polystyrene (TCPS) or poly(lactic co-glycolic acid) (PLGA), has been shown to suppress macrophage adhesion and reduce the secretion of pro-inflammatory cytokines in vitro. nih.govnih.govresearchgate.net For instance, CD200-immobilized TCPS surfaces suppressed macrophage attachment and reduced the levels of IL-6 and TNF-α secreted by macrophages. nih.govresearchgate.net CD200-coated PLGA surfaces suppressed TNF-α secretion and enhanced the secretion of the anti-inflammatory cytokine IL-10 by macrophages. nih.govresearchgate.net Interestingly, the effect on IL-10 upregulation was dependent on the biomaterial surface, suggesting that the material context influences the biological outcome. nih.gov
Furthermore, CD200 coating of PLGA particles enhanced their phagocytosis by both mouse macrophages and human monocytes in vitro. nih.govresearchgate.net Human monocytes and macrophages cultured on CD200-coated surfaces also exhibited enhanced phagocytosis of opsonized red blood cells. nih.gov These findings suggest that modifying biomaterial surfaces with CD200 can promote an anti-inflammatory phenotype and enhance phagocytosis, potentially aiding in wound healing and tissue remodeling. nih.govresearchgate.net
Future Directions in Chemical and Biomolecular Research of Cd200
Discovery and Design of Novel Chemical Modulators of CD200/CD200R Axis
Future efforts in chemical biology will focus on the discovery and design of novel small molecule agonists and antagonists that can specifically modulate the CD200/CD200R interaction. nih.govresearchgate.net While monoclonal antibodies targeting CD200/CD200R have shown promise in modulating immune responses, including in the context of cancer, there is a continued drive to identify small molecules that can offer alternative therapeutic strategies. mdpi.comfrontiersin.org
Research is exploring the structural constraints that govern the interaction between CD200 and CD200R to inform the design of these modulators. nih.govresearchgate.net Peptides derived from CD200 domains have been synthesized, and some have demonstrated antagonistic effects on CD200R, highlighting the potential for peptide-based modulators or the use of peptide structures as inspiration for small molecule design. cuni.czmdpi.com The development of novel small molecule inhibitors targeting immune checkpoints, including the CD200/CD200R pathway, is an active area of investigation. cardiff.ac.ukfrontiersin.org
Exploration of CD200 Post-Translational Modification Chemistry and Functional Consequences
Post-translational modifications (PTMs) significantly increase the functional diversity of proteins and regulate various cellular processes. thermofisher.comabcam.comfrontiersin.org Future research will delve deeper into the specific PTMs of CD200 and CD200R and their impact on protein function, localization, interactions, and signaling. thermofisher.comfrontiersin.org
Key PTMs of interest include phosphorylation, glycosylation, and ubiquitination, which are known to play crucial roles in protein activity and regulation. thermofisher.comabcam.comresearchgate.net For instance, N-glycosylation of CD200R1 at specific sites, such as N44, has been shown to be important for the CD200-CD200R1 interaction and subsequent signaling, influencing processes like microglial activation. springermedizin.denih.gov Further studies are needed to fully delineate the biological functions of glycosylation on CD200R1 and to investigate other potential glycosylation sites on both CD200 and its receptors. nih.gov Understanding how different PTMs, individually and in combination, affect the CD200/CD200R axis signaling and downstream events is a critical future direction. Research into the enzymes that catalyze these modifications (e.g., kinases, phosphatases, glycosyltransferases, ubiquitin ligases) and the chemical mechanisms involved will provide insights into potential targets for therapeutic intervention. thermofisher.comabcam.com
Advanced Structural Elucidation of CD200 in Complex with Diverse Ligands
Detailed structural information of CD200 and CD200R, both alone and in complex with various ligands, is fundamental for rational modulator design. X-ray crystallography has provided structures for the inhibitory CD200R, the activating receptor CD200RLa, and the complex between CD200 and CD200R, revealing that they interact through their N-terminal domains. nih.govresearchgate.netrcsb.org These structures have highlighted the importance of the GFCC' faces of the IgSF extracellular domains in the interaction. researchgate.net
Future research will utilize advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and further X-ray crystallography studies, to obtain higher-resolution structures and capture the dynamics of CD200/CD200R interactions with a wider range of ligands, including novel small molecule modulators and peptides. nanoimagingservices.comucla.educriver.com Structural studies of CD200 and CD200R in different conformational states and in complex with downstream signaling molecules will provide a more complete picture of the signaling cascade. nih.govmdpi.com Microcrystal electron diffraction (MicroED) is also emerging as a powerful technique for determining protein structures, which could be applied to CD200 and its complexes, particularly if obtaining large crystals is challenging. ucla.edu
Development of High-Throughput Chemical Biology Screens for CD200 Pathway
High-throughput screening (HTS) is a cornerstone of chemical biology and drug discovery, enabling the rapid testing of large chemical libraries against biological targets. nih.govresearchgate.netbmglabtech.com Future efforts will focus on developing and optimizing HTS assays specifically for the CD200/CD200R pathway to identify novel chemical probes and potential therapeutic leads. nih.govembl.orgimtm.cz
These screens can be designed to identify compounds that:
Block or enhance the binding of CD200 to CD200R.
Modulate the downstream signaling pathways activated by CD200/CD200R engagement, such as the Ras/MAPK pathway or the recruitment of adaptor proteins like Dok1 and Dok2. mdpi.com
Affect the expression levels of CD200 or CD200R. plos.org
Quantitative HTS (qHTS), which generates concentration-response curves for tested compounds, can provide richer datasets for identifying reliable biological activities and elucidating structure-activity relationships directly from the primary screen. nih.gov The development of cell-based assays that reflect the functional consequences of CD200/CD200R modulation in relevant cell types (e.g., myeloid cells, T cells) will be crucial for identifying biologically active compounds. cuni.czembl.org
Integration of Multi-Omics Data with Chemical Biology Insights for CD200 Research
The integration of data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, with chemical biology insights offers a holistic approach to understanding complex biological systems. azolifesciences.comufz.denih.gov Future research on CD200 will increasingly leverage multi-omics data to gain a more comprehensive understanding of the CD200/CD200R pathway and its role in different biological contexts. azolifesciences.commdpi.com
Integrating transcriptomic data (gene expression) and proteomic data (protein levels and modifications) can reveal how the expression and PTMs of CD200 and CD200R are regulated and how they correlate with downstream signaling events and cellular phenotypes. mdpi.comenago.com Metabolomic data can provide insights into the metabolic consequences of modulating the CD200/CD200R axis, potentially identifying metabolic pathways influenced by this interaction. enago.comnih.gov
Bioinformatics and computational methods, including network analysis and machine learning, are essential for integrating and analyzing these diverse datasets to identify patterns, correlations, and regulatory mechanisms. azolifesciences.comufz.de This integrated approach can help in identifying reliable biomarkers associated with CD200/CD200R pathway activity and in understanding the interplay of molecules across different biological layers, ultimately informing the rational design of chemical modulators and therapeutic strategies. azolifesciences.comnih.govnih.gov
Q & A
Q. What is the molecular mechanism by which CD200 modulates macrophage activity in immune regulation?
CD200 delivers inhibitory signals to myeloid cells via its receptor CD200R, suppressing macrophage activation. This interaction was demonstrated in studies using CD200-deficient mice, where macrophages and microglia exhibited hyperactivation and increased numbers . Mechanistically, CD200R engagement triggers intracellular signaling pathways that dampen pro-inflammatory responses, a process validated through binding assays and functional studies of receptor-ligand interactions .
Q. What experimental models are commonly used to study CD200's role in neuroinflammation?
In vivo models include facial nerve transection in CD200-deficient mice, which revealed accelerated microglial activation and neuronal damage responses . In vitro systems often utilize macrophage cell lines or primary microglia treated with recombinant CD200 or transfected with CD200R constructs to assess cytokine profiles and phagocytic activity.
Q. How can researchers validate CD200 expression in experimental systems?
- Quantitative RT-PCR : To measure mRNA levels in target tissues (e.g., brain, spleen).
- Flow cytometry : Using monoclonal antibodies (mAbs) specific to CD200 or CD200R .
- Immunohistochemistry : For spatial localization in tissues like brain sections.
- Western blotting : To confirm protein expression and post-translational modifications.
Advanced Research Questions
Q. How should contradictory findings about CD200's role in autoimmune diseases be resolved?
Conflicting data (e.g., CD200 deficiency exacerbates EAE but protects against CIA) may arise from differences in disease models, genetic backgrounds, or tissue-specific CD200R expression. Researchers should:
- Compare experimental conditions : Control for variables like pathogen load or adjuvant use.
- Analyze receptor isoforms : CD200R family members (e.g., mCD200RLa/b) may have opposing functions, as some pair with activatory adaptors like DAP12 .
- Leverage single-cell RNA-seq : To map CD200R expression heterogeneity across immune cell subsets.
Q. What strategies are recommended for studying CD200R-related genes with unknown ligands?
- Protein interaction screens : Use surface plasmon resonance (SPR) or yeast two-hybrid systems.
- Functional assays : Test candidate ligands in cell lines expressing orphan receptors (e.g., mCD200RLa/b) and measure activation markers (e.g., TNF-α, IL-6).
- Structural modeling : Predict binding interfaces based on homology to CD200R .
Q. How can researchers design robust experiments to assess CD200-CD200R signaling in human diseases?
- Use humanized mouse models : Transplant human hematopoietic cells into immunodeficient mice.
- CRISPR/Cas9 knockout : Generate cell lines lacking CD200 or CD200R to isolate signaling effects.
- Multi-omics integration : Combine transcriptomics, proteomics, and phosphoproteomics to map downstream pathways.
Methodological Guidance
Q. What are best practices for ensuring reproducibility in CD200 knockout studies?
- Detailed protocols : Include strain-specific genotyping primers and breeding strategies for CD200-deficient mice.
- Phenotypic validation : Confirm macrophage activation via flow cytometry (e.g., CD86/CD80 upregulation) .
- Data transparency : Deposit raw data (e.g., RNA-seq files) in public repositories per FAIR principles .
Q. How should researchers address potential off-target effects in CD200R-blocking antibody experiments?
- Isotype controls : Include antibodies with irrelevant specificity.
- Dose-response curves : Titrate antibodies to identify minimal effective concentrations.
- Genetic validation : Compare results with CD200R-knockout cells or siRNA-mediated knockdown.
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing CD200-mediated immune modulation?
- Mixed-effects models : Account for repeated measurements in longitudinal studies (e.g., EAE progression).
- Pathway enrichment analysis : Use tools like DAVID or GSEA to identify overrepresented immune pathways in transcriptomic datasets.
- Machine learning : Train classifiers to predict disease outcomes based on CD200 expression patterns.
Q. How can researchers reconcile discrepancies between in vitro and in vivo CD200 studies?
- Microenvironmental factors : In vivo systems include stromal interactions absent in vitro.
- Temporal dynamics : Use time-course experiments to capture transient signaling effects.
- Cross-validation : Validate in vitro findings in organoid or 3D co-culture models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
